

# Synthesis and Characterization of 2-Bromopropanal: A Technical Guide

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## Compound of Interest

Compound Name: 2-Bromopropanal

Cat. No.: B025509

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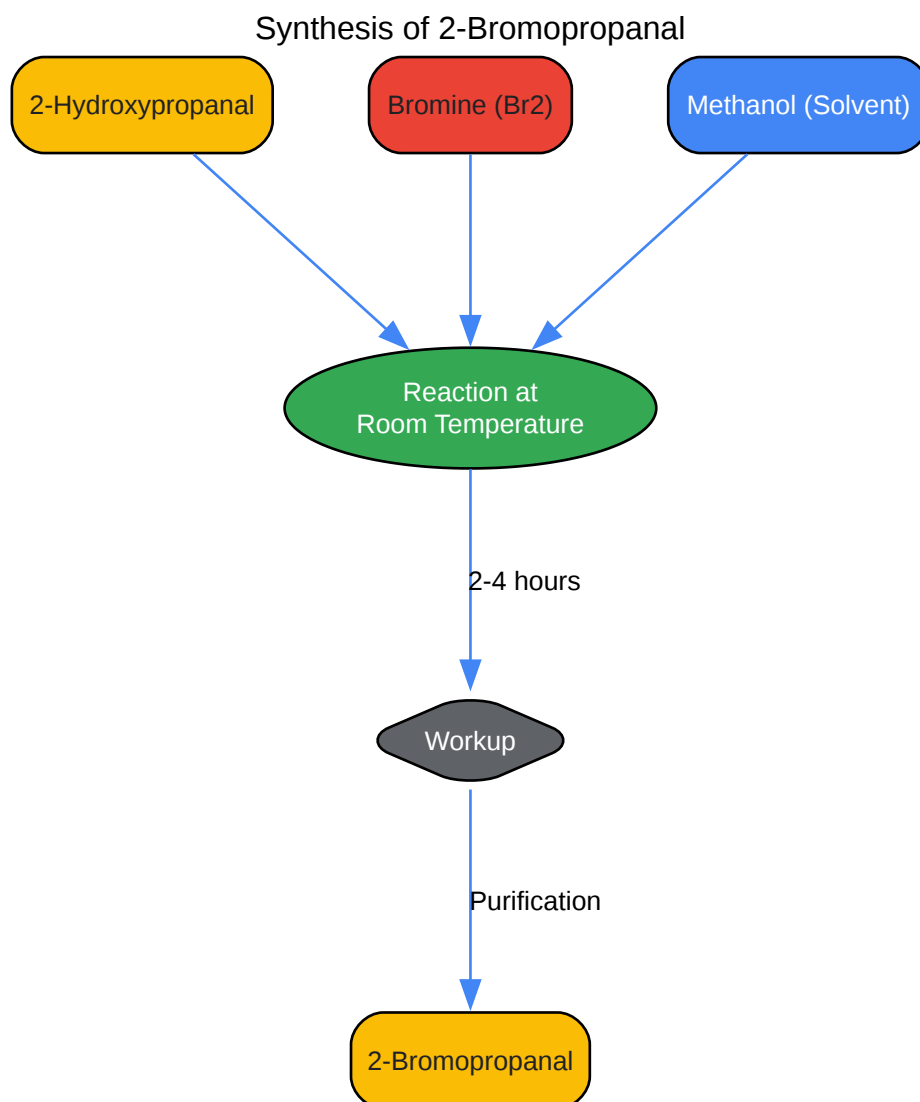
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **2-Bromopropanal** (also known as  $\alpha$ -bromopropionaldehyde), a valuable reagent in organic synthesis. This document details a reliable synthetic protocol and outlines the expected analytical data for the characterization of this compound. Due to the limited availability of published experimental spectra for **2-Bromopropanal**, this guide presents a combination of reported physical properties and predicted spectroscopic data based on established principles and analysis of analogous structures.

## Synthesis of 2-Bromopropanal

A common and effective method for the synthesis of **2-Bromopropanal** involves the bromination of 2-hydroxypropanal.<sup>[1]</sup> This method offers high yields and utilizes readily available starting materials.

## Reaction Scheme



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Caption: Reaction scheme for the synthesis of **2-Bromopropanal**.

## Experimental Protocol

This protocol is adapted from a documented synthetic method.[1]

Materials:

- 2-Hydroxypropanal
- Bromine

- Methanol
- Diethyl ether
- Anhydrous Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask (three-necked)
- Stirring apparatus
- Dropping funnel
- Apparatus for distillation under reduced pressure

Procedure:

- In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-hydroxypropanal in methanol (approximately 8-12 mL of methanol per gram of 2-hydroxypropanal). Stir the mixture at room temperature until the 2-hydroxypropanal is fully dissolved.
- Slowly add bromine dropwise to the solution while maintaining vigorous stirring. The mass ratio of 2-hydroxypropanal to bromine should be approximately 1:1 to 1:1.5.
- After the addition of bromine is complete, continue to stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Upon completion of the reaction, remove the methanol and any excess bromine by distillation under reduced pressure.
- Wash the residue with diethyl ether (3 x volume of the initial 2-hydroxypropanal).
- Combine the ether layers and dry over anhydrous sodium sulfate.
- Filter the solution to remove the drying agent.

- Concentrate the filtrate under reduced pressure to yield the crude **2-Bromopropanal**. Further purification can be achieved by distillation.

## Tabulated Synthesis Data

Parameter	Value	Reference
Starting Material	2-Hydroxypropanal	[1]
Reagent	Bromine (Br <sub>2</sub> )	[1]
Solvent	Methanol	[1]
Reaction Temperature	Room Temperature	[1]
Reaction Time	2 - 4 hours	[1]
Typical Yield	75% - 85%	[1]

## Characterization of 2-Bromopropanal

The characterization of **2-Bromopropanal** is crucial to confirm its identity and purity. This section provides a summary of its physical properties and predicted spectroscopic data.

## Physical Properties

Property	Value	Reference
CAS Number	19967-57-8	[2]
Molecular Formula	C <sub>3</sub> H <sub>5</sub> BrO	[2]
Molecular Weight	136.98 g/mol	[2]
Appearance	Colorless to pale yellow liquid	
Boiling Point	108.2 °C at 760 mmHg	
Density	1.54 g/cm <sup>3</sup>	
Refractive Index	1.4813	

## Spectroscopic Data (Predicted)

Due to the lack of publicly available experimental spectra for **2-Bromopropanal**, the following data are predicted based on the analysis of its chemical structure and comparison with analogous compounds.

#### 2.2.1. <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum of **2-Bromopropanal** is expected to show two signals.

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~9.5	Doublet	1H	Aldehydic proton (CHO)
~4.5	Quartet	1H	Methine proton (CHBr)
~1.8	Doublet	3H	Methyl protons (CH <sub>3</sub> )

The aldehyde proton will be a doublet due to coupling with the adjacent methine proton. The methine proton will be a quartet due to coupling with the three methyl protons. The methyl protons will appear as a doublet due to coupling with the single methine proton.

#### 2.2.2. <sup>13</sup>C NMR Spectroscopy

The carbon NMR spectrum of **2-Bromopropanal** is predicted to exhibit three distinct signals.

Chemical Shift (δ) (ppm)	Assignment
~190	Carbonyl carbon (C=O)
~50	Methine carbon (CHBr)
~20	Methyl carbon (CH <sub>3</sub> )

#### 2.2.3. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the presence of a strong carbonyl stretch.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2980-2900	Medium	C-H stretch (aliphatic)
~2850-2750	Medium	C-H stretch (aldehyde)
~1730	Strong	C=O stretch (aldehyde)
~1450	Medium	C-H bend (methyl)
~650	Medium	C-Br stretch

#### 2.2.4. Mass Spectrometry (MS)

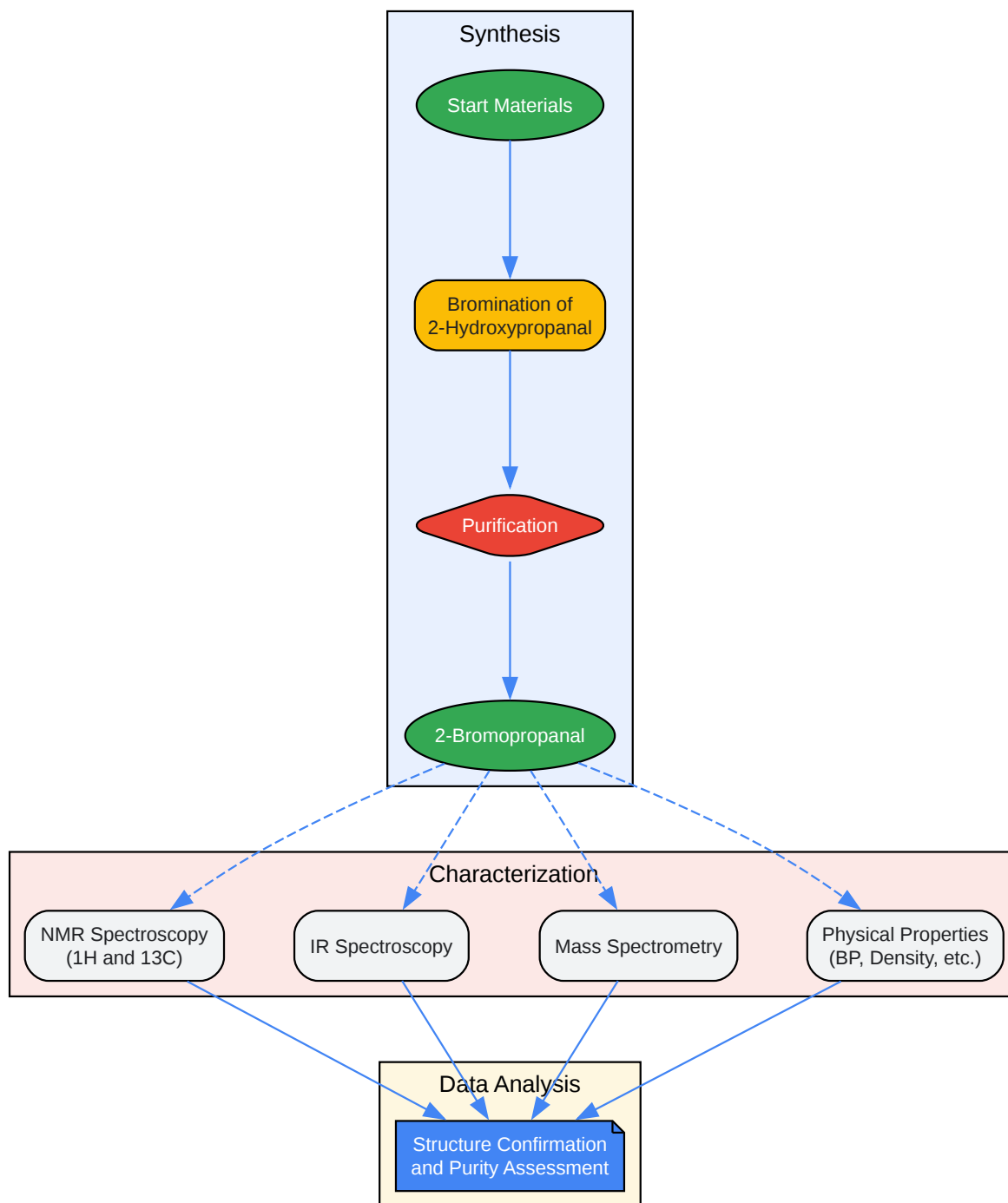
The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, isotopic peaks for fragments containing bromine (<sup>79</sup>Br and <sup>81</sup>Br) will be observed.

m/z	Interpretation
136/138	Molecular ion [M] <sup>+</sup>
107/109	Loss of CHO group
57	Loss of Br radical
29	CHO <sup>+</sup> fragment

## Experimental and Analytical Workflow

The following diagram illustrates the logical workflow from synthesis to characterization of **2-Bromopropanal**.

## Synthesis and Characterization Workflow



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Caption: A logical workflow for the synthesis and characterization of **2-Bromopropanal**.

## Conclusion

This technical guide provides a detailed protocol for the synthesis of **2-Bromopropanal** and a comprehensive overview of its expected characterization data. While experimental spectroscopic data is not readily available in the literature, the predicted data herein serves as a valuable reference for researchers. The provided methodologies and data will aid scientists and professionals in the successful synthesis, identification, and utilization of **2-Bromopropanal** in their research and development endeavors. It is recommended that researchers performing this synthesis for the first time confirm the structure and purity of the product using the analytical techniques outlined in this guide.

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## References

- 1. C<sub>3</sub>H<sub>7</sub>Br CH<sub>3</sub>CHBrCH<sub>3</sub> infrared spectrum of 2-bromopropane prominent wavenumbers cm<sup>-1</sup> detecting ? functional groups present finger print for identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 2-Bromopropanal | C<sub>3</sub>H<sub>5</sub>BrO | CID 350624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Synthesis and Characterization of 2-Bromopropanal: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b025509#synthesis-and-characterization-of-2-bromopropanal]

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